molecular formula C9H18N2O2 B13067313 Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate

Cat. No.: B13067313
M. Wt: 186.25 g/mol
InChI Key: CNQVOMVWMQBGTK-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C₉H₁₈N₂O₂. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate typically involves the reaction of 4-amino-3-methylpiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-7-6-11-4-3-9(7,10)5-8(12)13-2/h7,11H,3-6,10H2,1-2H3

InChI Key

CNQVOMVWMQBGTK-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(CC(=O)OC)N

Origin of Product

United States

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